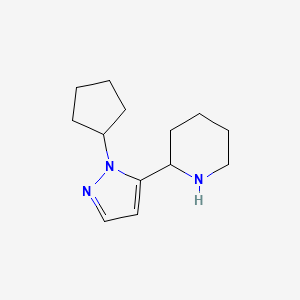

2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Ciclopentil-1H-pirazol-5-il)piperidina es un compuesto heterocíclico que presenta un anillo de pirazol fusionado con un anillo de piperidina

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-(1-Ciclopentil-1H-pirazol-5-il)piperidina típicamente implica la reacción de ciclohexanona con hidracina para formar ciclopentil hidracina. Este intermedio luego se hace reaccionar con 1,3-dicetonas para formar el anillo de pirazol. El paso final involucra la reacción del derivado de pirazol con piperidina en condiciones adecuadas .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y asegurar la pureza y el rendimiento del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(1-Ciclopentil-1H-pirazol-5-il)piperidina puede someterse a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de piperidina.

Reactivos y Condiciones Comunes

Oxidación: El permanganato de potasio o el trióxido de cromo se pueden utilizar como agentes oxidantes.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores comunes.

Sustitución: Los agentes halogenantes como el cloruro de tionilo se pueden utilizar para reacciones de sustitución.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

2-(1-Ciclopentil-1H-pirazol-5-il)piperidina tiene varias aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.

Industria: Se puede utilizar en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.

Mecanismo De Acción

El mecanismo de acción de 2-(1-Ciclopentil-1H-pirazol-5-il)piperidina involucra su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede actuar como un inhibidor de las cinasas dependientes de ciclinas (CDK), que están involucradas en la regulación del ciclo celular .

Comparación Con Compuestos Similares

Compuestos Similares

Derivados de Pirazol: Compuestos como la 1-fenil-3-metil-5-pirazolona comparten una estructura de anillo de pirazol similar.

Derivados de Piperidina: Compuestos como la 4-aminopiperidina tienen una estructura de anillo de piperidina similar.

Singularidad

2-(1-Ciclopentil-1H-pirazol-5-il)piperidina es única debido a la combinación del grupo ciclopentil con los anillos de pirazol y piperidina. Esta estructura única puede conferir actividades biológicas y reactividad química específicas que no se observan en otros compuestos similares .

Actividad Biológica

2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine is a chemical compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including structure-activity relationships (SAR), binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrazole moiety and a cyclopentyl group, which enhances its lipophilicity and may influence its pharmacokinetics. Its molecular formula is C${13}$H${18}$N$_{4}$, highlighting its complex structure that supports various interactions with biological targets.

Research indicates that this compound exhibits inhibitory effects on specific protein kinases , which play critical roles in cellular signaling pathways related to cancer and other diseases. The compound's structural similarity to other known kinase inhibitors suggests that it may modulate pathways involved in cell proliferation and survival, making it a candidate for further pharmacological studies .

Biological Activity Data

The following table summarizes the biological activities and binding affinities of this compound compared to related compounds:

| Compound Name | Target Kinase | IC$_{50}$ (µM) | Notes |

|---|---|---|---|

| This compound | Akt1 | TBD | Potential inhibitor with promising activity |

| GSK2141795 | Akt1 | 75.63 | Established kinase inhibitor for comparison |

| Compound 2 | Akt1 | 0.95 | More potent than GSK2141795, serves as a benchmark |

Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness against HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) cell lines, with IC$_{50}$ values indicating significant potency .

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlights how modifications to the pyrazole and piperidine components can impact biological activity. For example, the introduction of different substituents on the pyrazole nitrogen has been explored to enhance selectivity and potency against specific kinases. Compounds with lower cLogP values generally exhibited better activities, suggesting that lipophilicity plays a crucial role in the compound's efficacy .

Therapeutic Applications

Given its potential as a kinase inhibitor, this compound could be investigated for therapeutic applications in treating cancers characterized by dysregulated kinase activity. The compound's ability to modulate critical signaling pathways may provide new avenues for drug development in oncology.

Propiedades

Fórmula molecular |

C13H21N3 |

|---|---|

Peso molecular |

219.33 g/mol |

Nombre IUPAC |

2-(2-cyclopentylpyrazol-3-yl)piperidine |

InChI |

InChI=1S/C13H21N3/c1-2-6-11(5-1)16-13(8-10-15-16)12-7-3-4-9-14-12/h8,10-12,14H,1-7,9H2 |

Clave InChI |

FUWWIIUTJVBQFA-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)N2C(=CC=N2)C3CCCCN3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.